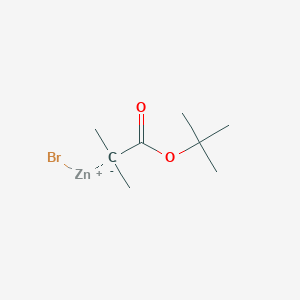
2-(6-Aminopyridin-3-yl)-4-fluorophenol, 95%
Vue d'ensemble
Description
2-(6-Aminopyridin-3-yl)-4-fluorophenol (95%) is an organic compound that has become a popular research topic in recent years. It is a synthetic compound with a wide range of applications in scientific research.
Applications De Recherche Scientifique
2-(6-Aminopyridin-3-yl)-4-fluorophenol (95%) has a wide range of applications in scientific research. It has been used in the study of enzyme inhibition, DNA binding, and protein-protein interactions. It has also been used in studies of the effects of drugs on the central nervous system. Additionally, it has been used in studies of the effects of drugs on the cardiovascular system.
Mécanisme D'action
2-(6-Aminopyridin-3-yl)-4-fluorophenol (95%) acts as an inhibitor of enzymes, DNA binding, and protein-protein interactions. It binds to the active site of enzymes and blocks their activity, preventing the formation of products. It also binds to DNA, preventing the binding of other molecules to the DNA. Additionally, it binds to proteins, preventing the formation of protein-protein interactions.
Biochemical and Physiological Effects
2-(6-Aminopyridin-3-yl)-4-fluorophenol (95%) has a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, DNA binding, and protein-protein interactions. It has also been shown to have an effect on the central nervous system, with studies showing it can reduce anxiety and depression. Additionally, it has been shown to have an effect on the cardiovascular system, with studies showing it can reduce blood pressure and cholesterol levels.
Avantages Et Limitations Des Expériences En Laboratoire
2-(6-Aminopyridin-3-yl)-4-fluorophenol (95%) has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective option for research. Additionally, it is a stable compound, making it easy to store and transport. However, it is a relatively new compound, so there is limited information available about its effects. Additionally, it is a synthetic compound, so it may not be as biologically active as naturally occurring compounds.
Orientations Futures
There are several potential future directions for research on 2-(6-Aminopyridin-3-yl)-4-fluorophenol (95%). One potential direction is to further explore its effects on the central nervous system, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore its effects on the cardiovascular system, and its potential therapeutic applications. Additionally, further research could be conducted to explore its potential applications in drug delivery systems. Finally, further research could be conducted to explore its potential applications in the field of bioengineering.
Méthodes De Synthèse
2-(6-Aminopyridin-3-yl)-4-fluorophenol (95%) is synthesized using a multi-step process. The first step involves the reaction of 6-amino-3-pyridinol with 4-fluorobenzaldehyde in the presence of a base catalyst, such as sodium hydroxide, to form the product. The second step involves the reaction of the product with an acid catalyst, such as hydrochloric acid, to form the desired compound.
Propriétés
IUPAC Name |
2-(6-aminopyridin-3-yl)-4-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-2-3-10(15)9(5-8)7-1-4-11(13)14-6-7/h1-6,15H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLDMDJJKUVZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CN=C(C=C2)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201270589 | |
| Record name | Phenol, 2-(6-amino-3-pyridinyl)-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314985-89-1 | |
| Record name | Phenol, 2-(6-amino-3-pyridinyl)-4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314985-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-(6-amino-3-pyridinyl)-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6329930.png)

![5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329933.png)
![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329937.png)







![[4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%](/img/structure/B6330009.png)
